Trans sodium crocetinate
Descripción
Historical Context and Origins of Trans Sodium Crocetinate Development
The development of this compound originated from research conducted at the University of Virginia, sponsored by the US Office of Naval Research, with an initial focus on treating hemorrhagic shock in battlefield casualties. researchgate.net The foundational concept was to create a substance that could improve the survival rate in situations involving significant blood loss by enhancing oxygen transport to vital tissues. wikipedia.org
Crocetin (B7823005), a natural compound found in saffron, was identified as a substance that could improve tissue oxygenation. unhas.ac.id However, its poor solubility limited its therapeutic application. unhas.ac.id This led to the synthesis of this compound, a water-soluble salt of the trans isomer of crocetin, which was found to be effective at improving oxygen diffusivity. unhas.ac.idwikipedia.org Early studies in animal models demonstrated that TSC could counteract the severe drop in blood pressure associated with hemorrhagic shock and improve survival rates. wikipedia.orgnih.gov This initial success spurred further investigation into its potential applications for other conditions characterized by hypoxia and ischemia, such as stroke and cancer. wikipedia.orgncats.io
Foundational Role of Oxygenation in Pathophysiological States
Adequate tissue oxygenation is fundamental for maintaining cellular health and normal physiological function. nih.gov When tissues are deprived of sufficient oxygen, a state known as hypoxia, it can lead to a cascade of detrimental effects, ultimately resulting in cellular damage and death. nih.govjmolpat.com Hypoxia is a common feature in a wide range of diseases and pathological conditions, including cardiovascular diseases, chronic kidney disease, cancer, and inflammatory disorders. nih.govnih.gov
The body's response to hypoxia can be either acute or chronic. nih.gov In acute hypoxia, the body initiates rapid reflex responses to increase oxygen intake and delivery. frontiersin.org Chronic hypoxia, on the other hand, triggers longer-term adaptations, such as the formation of new blood vessels (angiogenesis). frontiersin.org However, prolonged or severe hypoxia disrupts normal cellular metabolism, forcing a switch from efficient aerobic energy production to less efficient anaerobic pathways. jmolpat.com This metabolic shift leads to the accumulation of byproducts like lactic acid, which can further impair cellular function. jmolpat.com The consequences of tissue hypoxia vary depending on the organ affected but are a central driver of disease progression and severity in many critical and chronic illnesses. news-medical.netnih.gov
Current Academic Research Trajectories for this compound
Current research on this compound is focused on its potential to treat a variety of conditions where improving tissue oxygenation could be beneficial. Clinical trials have been conducted to evaluate its efficacy in several areas, including:
Glioblastoma (GBM): A phase 3 clinical trial investigated the use of TSC in conjunction with standard-of-care temozolomide (B1682018) and radiation therapy for newly diagnosed glioblastoma. mycancergenome.orgcancer.gov The rationale for this is that by increasing oxygen delivery to hypoxic tumor regions, TSC could enhance the effectiveness of radiation therapy. researchgate.net
Acute Ischemic Stroke: A phase II clinical trial was initiated to assess the efficacy of TSC in patients suffering from acute stroke. neurologylive.com The goal is to determine if TSC can improve patient outcomes by mitigating the damaging effects of hypoxia in the brain following a stroke. neurologylive.com
Peripheral Artery Disease (PAD): A study evaluated the effect of TSC on exercise performance in patients with intermittent claudication, a common symptom of PAD caused by insufficient oxygen flow to the leg muscles. nih.govclinicaltrials.govnih.gov
COVID-19 Induced Hypoxemia: The potential of TSC to improve oxygenation in hospitalized patients with hypoxemia due to SARS-CoV-2 infection has also been explored in a clinical study. medrxiv.org
Hemorrhagic Shock: Building on its original purpose, research continues to explore TSC's role in treating hemorrhagic shock by improving oxygen diffusion and reducing the negative consequences of severe blood loss. nih.gov
These research trajectories highlight the broad potential of this compound as a therapeutic agent that targets the fundamental problem of tissue hypoxia across a spectrum of diseases.
Research Findings on this compound
| Research Area | Key Findings |
| Glioblastoma (GBM) | A study involving patients with newly diagnosed GBM who received TSC with standard chemoradiation showed a 2-year survival rate of 36% for those receiving the full dose, compared to historical survival rates of 27% to 30%. chemfaces.com |
| Peripheral Artery Disease (PAD) | In a study of patients with intermittent claudication, higher doses of TSC (above 1.00 mg/kg) were associated with notable signals of benefit in peak walking time and patient-perceived walking distance. nih.govnih.gov |
| COVID-19 Hypoxemia | A study of hospitalized COVID-19 patients observed a dose-dependent reduction in the time to improvement on the WHO Ordinal Scale, with a median time of 7.5 days in the highest dose group (1.5 mg/kg) compared to 11.5 days in the lowest dose group (0.25 mg/kg). medrxiv.org |
| Hemorrhagic Shock | In animal models of hemorrhagic shock, administration of TSC led to increased blood pressure, reduced elevated lactate (B86563) levels, and decreased cellular damage in the liver and kidney, resulting in increased survival. nih.gov |
| Healthy Volunteers | A study in healthy volunteers demonstrated that TSC was safe and well-tolerated, with a maximum tolerated dose of 2.5 mg/kg. medrxiv.org |
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDMBHQVNHQDDD-VFWKRBOSSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)[O-])/C)/C)/C=C/C=C(/C(=O)[O-])\C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591230-99-8 | |
| Record name | Transcrocetinate sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591230998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANSCROCETINATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP57637WMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Trans Sodium Crocetinate Action
Elucidation of Oxygen Diffusion Enhancement Properties
The principal proposed mechanism for trans sodium crocetinate is its ability to increase the diffusion rate of oxygen through plasma to tissues. drugbank.comcancer.gov This effect is not due to a direct interaction with oxygen molecules but rather a modification of the medium through which oxygen travels. acs.org Preclinical studies have consistently demonstrated that TSC improves tissue oxygen concentration in models of ischemic injury and can increase oxygen delivery to brain parenchyma, particularly when accompanied by oxygen supplementation. nih.govnih.gov This enhancement of oxygen diffusivity is considered the primary way TSC exerts its pharmacodynamic effects. purecrocin.com
A key piece of evidence supporting the proposed mechanism is that TSC's diffusion-enhancing effect is not limited to oxygen. Research has shown that TSC also increases the diffusion coefficient of other small molecules, such as glucose, in aqueous solutions. acs.orgnih.govnih.gov The percentage increase in the diffusivity of glucose was found to be approximately 25-30%, the same as the increase observed for oxygen. acs.orgnih.gov This finding strongly suggests that TSC's action is not specific to oxygen but is a broader phenomenon resulting from the physical change in the water structure. acs.orgnih.gov By altering the medium, TSC facilitates the movement of various small molecules, which could be beneficial in ischemic conditions where the delivery of multiple metabolic substrates is compromised. nih.gov
| Molecule | Observed Effect | Supporting Evidence |
|---|---|---|
| Oxygen | Increases diffusion coefficient by ~25-30% in aqueous solutions. | Studies show increased tissue oxygenation in various preclinical models of hypoxia and ischemia. nih.govacs.orgnih.gov |
| Glucose | Increases diffusion coefficient by ~25-30% in aqueous solutions. | Direct experimental measurement shows a similar percentage increase in diffusivity as oxygen, supporting a non-specific mechanism. acs.orgnih.govnih.gov |
Comparative Analysis with Conventional Pharmacological Mechanisms
The mechanism of this compound represents a significant departure from conventional pharmacology. acs.org Most drugs exert their effects through specific biological interactions, such as binding to protein receptors, inhibiting enzymes, or modulating ion channels. These actions are typically highly specific to a particular molecular target.
In contrast, TSC does not appear to rely on such a biological mechanism. cyclodextrinnews.comnih.gov Its action is physicochemical, altering a fundamental property of a biological fluid—the diffusivity of solutes in plasma. acs.orgresearchgate.net This novel approach means that TSC is not targeting a specific symptom of a disease but rather a fundamental physiological process: the transport of oxygen and other small molecules from the bloodstream to the tissues. drugbank.com This unique mechanism has been described as one that has not been previously exploited in a pharmaceutical agent. cyclodextrinnews.comnih.gov While compounds like crocetin (B7823005) have been found to act as NMDA receptor antagonists, the primary therapeutic effect of TSC in conditions of hypoxia is attributed to its diffusion-enhancing properties. purecrocin.comwikipedia.org
Evaluation of Intrinsic Antioxidant Capacities and Free Radical Scavenging Potential
As a carotenoid, TSC and its parent compound, crocetin, have been investigated for antioxidant properties. nih.govresearchgate.net Carotenoids are known for their ability to scavenge free radicals, and some studies suggest that TSC can protect tissues from oxidative injury through this mechanism. researchgate.net Studies on crocetin have shown it can reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in models of cardiac hypertrophy. nih.gov
| Property | Compound(s) | Key Findings | Citation |
|---|---|---|---|
| Diffusion Enhancement | This compound | Increases diffusivity of oxygen and glucose by altering water structure through increased hydrogen bonding. | acs.orgnih.gov |
| Antioxidant Activity | This compound, Crocetin | Demonstrates free-radical scavenging. Crocetin increases activity of antioxidant enzymes (SOD, GSH-Px). Effect of TSC may only be significant at high concentrations. | nih.govresearchgate.netnih.gov |
| Receptor Antagonism | Crocetin | Has been found to act as an NMDA receptor antagonist. | purecrocin.comwikipedia.org |
Preclinical Research on Trans Sodium Crocetinate Efficacy
Neurological Research Applications
The principal area of neurological research for TSC has been in the context of ischemic stroke and cerebral ischemia models. These studies are critical for understanding how TSC might protect brain tissue from the damaging effects of oxygen and nutrient deprivation.
Ischemic Stroke and Cerebral Ischemia Models
Preclinical studies have utilized various animal models to simulate the conditions of ischemic stroke in humans. These models, including permanent and temporary middle cerebral artery occlusion (MCAO), allow researchers to assess the neuroprotective effects of therapeutic interventions like TSC.
A significant body of preclinical evidence demonstrates that trans sodium crocetinate can reduce the volume of brain tissue death (infarct) following an ischemic event and improve neurological outcomes. In rodent models of both permanent and temporary focal ischemia, administration of TSC has been shown to significantly decrease infarct volume. For instance, in a rat model of transient focal ischemia involving a 2-hour occlusion, delayed treatment with TSC resulted in a 32% reduction in the volume of cerebral infarction. In another study with a more prolonged ischemic challenge (6 hours), TSC treatment also significantly reduced infarct volume by 34%.
These structural improvements are accompanied by enhanced functional recovery. Animals treated with TSC have demonstrated better neurological functions in various assessments. In one study, TSC-treated mice showed improved neurological outcomes 72 hours after MCAO. These findings suggest that TSC not only preserves brain tissue but also contributes to better functional recovery after an ischemic stroke. The protective action of TSC on infarct volume has been observed to be dose-dependent, often characterized by a U-shaped curve where maximal protection is achieved at specific dosages.
| Ischemia Model | Animal Model | Infarct Volume Reduction with TSC | Reference |
|---|---|---|---|
| 2-hour Transient Focal Ischemia | Rat | 32% | |
| 6-hour Transient Focal Ischemia | Rat | 34% | |
| Permanent Focal Ischemia | Rat | Statistically significant reduction at dosages from 0.046 to 0.229 mg/kg | |
| 90-min MCAO | Obese Mice | Significant reduction with bolus-infusion-bolus strategy |
The primary proposed mechanism for the neuroprotective effects of this compound is its ability to enhance the diffusion of oxygen. TSC is a novel carotenoid compound that has been shown to facilitate the diffusivity of small molecules, including oxygen, in aqueous solutions. This property is thought to improve "metabolic reflow" during an ischemic event, thereby reducing the severity of the ischemia.
Studies using a Licox probe to monitor tissue oxygenation in the ischemic penumbra—the area of moderately ischemic brain tissue surrounding the core infarct—have shown that TSC increases tissue oxygen levels during vascular occlusion. This enhanced oxygenation is believed to support the bioenergetic metabolism of brain cells, helping them to survive the ischemic insult. Interestingly, TSC does not appear to increase blood flow to ischemic tissues or the oxygen-carrying capacity of the blood itself. Instead, it is thought to work by altering the structure of water in blood plasma, which in turn facilitates the diffusion of oxygen from red blood cells to the tissues. This mechanism allows TSC to potentially limit the progression of cellular injury by blunting the ischemic challenge to the brain.
The damage caused by ischemic stroke is exacerbated by secondary injury mechanisms, including oxidative stress and inflammation. Preclinical research indicates that this compound can mitigate these harmful processes. In ischemic brain tissues of obese mice subjected to MCAO, TSC treatment was found to reduce proteins containing nitrotyrosine, which is a marker of oxidative and nitrative stress.
Furthermore, TSC has been shown to dampen the inflammatory response that follows cerebral ischemia. The same study in obese mice demonstrated that TSC reduced the levels of inflammatory cytokines in the ischemic brain tissues. It also decreased the activity and expression of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in blood-brain barrier breakdown and neuroinflammation. While TSC has shown the ability to scavenge free radicals, the concentrations required for this effect are likely higher than those achieved in neuroprotection studies, suggesting that the reduction in oxidative stress and inflammation may be an indirect result of improved tissue oxygenation.
| Marker | Effect of TSC Treatment | Animal Model | Reference |
|---|---|---|---|
| Nitrotyrosine-containing proteins | Reduced | Obese Mice (MCAO) | |
| Inflammatory cytokines (e.g., ICAM1, TNFα, IL-1β) | Reduced | Obese Mice (MCAO) | |
| MMP-9 activity and expression | Reduced | Obese Mice (MCAO) |
Two critical complications of ischemic stroke are hemorrhagic transformation (HT), where the ischemic brain tissue begins to bleed, and cerebral edema, or swelling of the brain. Preclinical studies have shown that this compound can ameliorate both of these dangerous sequelae. In obese mice undergoing MCAO, a bolus-infusion-bolus administration of TSC significantly reduced both brain edema and the rate of hemorrhagic transformation.
Similarly, in a rat model of intracerebral hemorrhage (a type of hemorrhagic stroke), TSC treatment was found to reduce both edema and the volume of the hemorrhage. This suggests that TSC may have a stabilizing effect on the cerebral vasculature, which is compromised during and after an ischemic event. The reduction in MMP-9 activity by TSC may contribute to this effect, as MMP-9 is known to degrade the blood-brain barrier, increasing the risk of both edema and HT.
The neuroprotective effects of this compound have been demonstrated in various preclinical stroke models, suggesting its potential applicability across different stroke etiologies. TSC has shown efficacy in both permanent and temporary focal ischemia models in rats, indicating its potential benefit regardless of whether blood flow is permanently blocked or eventually restored.
Furthermore, TSC has demonstrated neuroprotective effects in the presence of comorbidities that are common in stroke patients, such as obesity and hyperlipidemia. A study in obese mice found that TSC provided neuroprotection, highlighting its potential efficacy in a more clinically relevant animal model. The ability of TSC to improve outcomes in models of both ischemic and hemorrhagic stroke is particularly noteworthy, as it suggests a broader therapeutic window and potentially a safer early intervention, as the type of stroke is not always immediately known. The consistent finding of improved tissue oxygenation as a core mechanism suggests that TSC's neuroprotective action is fundamental to combating the primary insult of ischemia.
Traumatic Brain Injury Research Paradigms
Research has explored the neuroprotective effects of TSC in models of both permanent and temporary focal cerebral ischemia. In a rat model of permanent focal ischemia, TSC administration was shown to reduce the volume of cerebral infarction in a dose-dependent manner. nih.govresearchgate.net Similarly, in a model of transient focal ischemia (ischemia-reperfusion) in rats, TSC treatment significantly reduced infarct volume by approximately 45% compared to a vehicle-treated group. nih.gov Studies using obese mice subjected to middle cerebral arterial occlusion (MCAO), another model of focal brain ischemia, demonstrated that TSC could reduce brain edema, infarct volume, and hemorrhagic transformation while improving neurological function. nih.gov
The underlying mechanism explored in these paradigms often relates to TSC's ability to enhance oxygen diffusion. nih.govnih.gov For instance, in a temporary ischemia model, TSC was found to increase oxygen levels in the ischemic penumbra, the area of moderately ischemic tissue surrounding the core infarct. researchgate.net While much of the direct research has focused on ischemic stroke models, the parent compound of TSC, crocetin (B7823005), has been studied in a direct TBI model. In a weight-drop induced TBI model in mice, crocetin was found to ameliorate neurological deficits, reduce brain edema, inhibit neuronal apoptosis, and decrease neuroinflammation. nih.gov These findings from related ischemia and direct TBI paradigms suggest that TSC may act on pathways relevant to traumatic brain injury.
Table 1: Summary of this compound Efficacy in Brain Injury Models
| Model Type | Animal | Key Findings | Reference |
|---|---|---|---|
| Permanent Focal Ischemia | Rat | Reduced cerebral infarct volume in a dose-dependent manner. | nih.govresearchgate.net |
| Transient Focal Ischemia | Rat | Reduced infarct volume by ~45%; increased tissue oxygenation in the ischemic penumbra. | nih.govresearchgate.net |
| Middle Cerebral Arterial Occlusion | Obese Mouse | Reduced brain edema, infarct volume, and hemorrhagic transformation; improved neurological function. | nih.gov |
| Weight-Drop TBI (Crocetin) | Mouse | Ameliorated neurological dysfunction; reduced brain edema, neuronal apoptosis, and neuroinflammation. | nih.gov |
Neurodegenerative Disease Models
This compound (TSC) has been investigated for its neuroprotective potential in animal models that mimic the pathology of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. mums.ac.irnih.govimrpress.com Preclinical research often employs neurotoxin-based models, such as those using bisphenol A (BPA), to induce Parkinson-like symptoms and pathology in rodents. mums.ac.irnih.gov
In a study utilizing a BPA-induced rat model of Parkinsonism, TSC demonstrated an ability to ameliorate motor deficits. mums.ac.ir Rats treated with BPA exhibited severe catalepsy, a state of motor immobility characteristic of Parkinson's. Treatment with TSC significantly decreased the catalepsy time. nih.gov Furthermore, TSC improved motor coordination and activity, as evidenced by an increased time spent on a rotating bar (rotarod test) and enhanced locomotor activity in an open-field test. nih.govnih.gov These behavioral improvements suggest that TSC can counteract the functional deficits associated with the dopaminergic system damage induced by the neurotoxin. mums.ac.ir
A key hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein (B15492655) (α-syn) into insoluble masses within neurons. nih.gov Excessive oxidative stress is also a known contributor to the apoptotic (programmed cell death) pathways implicated in neurodegeneration. nih.govexplorationpub.com Preclinical studies have evaluated the effect of this compound on these specific molecular pathways.
In a rat model where Parkinson-like symptoms were induced by bisphenol A (BPA), treatment with TSC led to a significant decrease in the expression of α-syn protein. mums.ac.irnih.govnih.gov This suggests a potential role for TSC in mitigating the protein aggregation central to the disease's progression.
The same study also revealed that TSC modulates apoptotic pathways. mums.ac.irnih.gov The compound was found to increase the levels of the anti-apoptotic protein Bcl-2 while simultaneously decreasing the levels of pro-apoptotic proteins Bax and cleaved caspase-3. nih.govnih.govnih.gov By altering the ratio of these proteins, TSC shifts the balance away from cell death, thereby exerting a neuroprotective effect. This anti-apoptotic action is linked to the suppression of oxidative stress, as indicated by TSC's ability to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and preserve levels of the antioxidant glutathione (B108866) (GSH). mums.ac.irnih.gov
Table 2: Molecular Effects of this compound in a Parkinson's Disease Model
| Molecular Target | Effect of TSC Treatment | Implied Pathway | Reference |
|---|---|---|---|
| Alpha-synuclein (α-syn) | Decreased protein expression | Protein Aggregation | mums.ac.irnih.govnih.gov |
| Bcl-2 | Increased protein level | Anti-Apoptosis | nih.govnih.gov |
| Bax | Decreased protein level | Pro-Apoptosis | nih.govnih.gov |
| Caspase-3 | Decreased protein level | Pro-Apoptosis | nih.gov |
| Malondialdehyde (MDA) | Reduced level | Oxidative Stress | mums.ac.irnih.gov |
| Glutathione (GSH) | Protected reserves | Antioxidant Defense | mums.ac.irnih.gov |
Demyelinating Disease Models
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for studying the inflammatory demyelination that occurs in multiple sclerosis (MS). springermedicine.comtranspharmation.comcriver.com This model is induced by immunizing animals with myelin-specific proteins, which triggers an autoimmune response against the central nervous system (CNS), leading to paralysis and demyelination. springermedicine.comresearchgate.net
The therapeutic potential of this compound (TSC) has been evaluated in the EAE model in BALB/C57 mice. springermedicine.comresearchgate.net In a study where EAE was induced, mice treated with TSC showed a significant recovery from paralysis starting around day 16 post-induction. nih.gov Histological analysis of the spinal cord tissue from TSC-treated mice revealed a decrease in demyelination and microgliosis (the activation of microglia, the resident immune cells of the CNS) compared to untreated EAE mice. springermedicine.comnih.gov These findings demonstrate that TSC can protect spinal cord tissue against the pathological damage induced in the EAE model. springermedicine.comresearchgate.net
The pathology of demyelinating diseases like multiple sclerosis and its EAE model involves a complex interplay of inflammation and oxidative stress. springermedicine.comnih.gov this compound (TSC), a compound with known antioxidant and anti-inflammatory properties, has been investigated for its ability to modulate these pathways in the context of demyelination. springermedicine.comresearchgate.net
In studies using the EAE mouse model, TSC treatment was shown to significantly reduce the levels of key pro-inflammatory markers, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the spinal cord. springermedicine.comnih.gov This indicates a potent anti-inflammatory effect within the central nervous system.
Furthermore, TSC demonstrated significant antioxidant activity. It effectively reversed the altered levels of oxidative stress markers in the spinal cord tissue of EAE mice. Specifically, TSC treatment restored the depleted levels of glutathione (GSH), a major endogenous antioxidant, and reduced the levels of malondialdehyde (MDA), an indicator of lipid peroxidation and oxidative damage. springermedicine.comnih.gov Research also indicates that TSC can modulate the mitophagy pathway, which is involved in the selective removal of damaged mitochondria, by reducing the levels of PINK1 and Parkin proteins. springermedicine.comnih.gov Through these combined anti-inflammatory, antioxidant, and anti-mitophagy mechanisms, TSC appears to protect against the damaging processes that drive demyelination in the EAE model. researchgate.net
Investigation of Mitophagy Pathway Modulation
Preclinical studies have explored the effect of this compound on mitophagy, the selective degradation of mitochondria by autophagy. In a preclinical model of experimental autoimmune encephalomyelitis, administration of TSC was found to modulate the mitophagy pathway. Specifically, treatment with TSC led to a reduction in the protein levels of PINK1 and Parkin, key regulators of mitophagy. This finding suggests that TSC exerts an anti-mitophagy mechanism, which contributes to its protective effects on spinal cord tissue in this specific disease model.
Oncology Research Applications
In the field of oncology, preclinical research has centered on leveraging TSC's ability to enhance oxygen diffusion to improve the efficacy of standard cancer therapies.
Glioblastoma multiforme (GBM), an aggressive and highly hypoxic brain tumor, has been a primary focus of TSC research. wikipedia.org The hypoxic microenvironment of GBM is a known factor for resistance to radiation therapy. wikipedia.orgnih.gov
A key mechanism of action for this compound as a therapeutic adjunct is its ability to improve oxygenation in hypoxic tissues. nih.govresearchgate.net Laboratory investigations using a rat C6 glioma model have demonstrated this effect directly. In these studies, tissue oxygenation measurements were taken using Licox probes inserted into the brain tumor. Following intravenous infusion of TSC, tissue oxygenation within the tumor increased from baseline by as much as 60%. nih.gov This elevation in oxygen levels was transient, with measurements returning to baseline after a period. nih.gov This effect was localized to the tumor, with no significant changes in oxygenation observed in the contralateral brain hemisphere or in control groups receiving a saline vehicle. nih.gov Functional imaging studies using oxygen-sensitive PET scans have also confirmed that TSC lessens intratumoral hypoxia. researchgate.net
The enhancement of tumor oxygenation by this compound is the proposed mechanism for its radiosensitizing effects. nih.gov Regions of hypoxia within glioblastoma tumors make the cancer cells less sensitive to radiation therapy. nih.govnih.gov By transiently increasing the partial pressure of oxygen within the tumor, TSC is believed to render these previously resistant hypoxic cells more susceptible to the cytotoxic effects of radiation. nih.govnih.gov This has led to its investigation as a radiosensitizer in preclinical GBM models. nih.gov
Preclinical studies have evaluated whether the radiosensitizing effects of this compound translate to improved tumor control and survival. In a rat C6 glioma model, the combination of TSC with radiation therapy resulted in a statistically significant reduction in tumor size as measured by magnetic resonance (MR) imaging when compared to radiation treatment alone. nih.gov
Survival outcomes were also significantly improved in preclinical models. Studies combining TSC with radiation and temozolomide (B1682018) (TMZ), the standard-of-care chemotherapy for GBM, have shown enhanced survival.
Table 1: Median Survival in a Preclinical Glioblastoma Model with Radiation Therapy
| Treatment Group | Median Survival (Days) |
|---|---|
| TSC Alone | 15 |
| Radiation Therapy Alone (8 Gy) | 30 |
| Radiation + Low-Dose TSC | Statistically Improved vs. Monotherapy |
| Radiation + Moderate-Dose TSC | Statistically Improved vs. Monotherapy |
Data from a rat C6 glioma model demonstrates that the combination of TSC with radiation statistically improved median survival times compared to either treatment alone. nih.gov
Table 2: Mean Survival in a Preclinical Glioblastoma Model with Temozolomide and Radiation
| Treatment Group | Mean Survival ± SEM (Days) |
|---|---|
| Temozolomide Alone | 23.2 ± 0.9 |
| Temozolomide + Radiation | 29.4 ± 4.4 |
| TSC + Temozolomide + Radiation | 39.8 ± 6 |
In a hypoxic glioblastoma model, the addition of TSC to the standard temozolomide and radiation regimen resulted in a statistically significant improvement in mean survival. researchgate.net
While this compound is noted to be under clinical development for pancreatic cancer, specific preclinical studies focusing on its efficacy in pancreatic cancer models are less extensively detailed in available literature. researchgate.net However, related research on a similar compound, crocetinic acid, which was purified from crocetin, has shown anti-cancer effects in pancreatic cancer models. In these studies, crocetinic acid was observed to inhibit the proliferation of pancreatic cancer cell lines, induce apoptosis, and suppress the growth of tumor xenografts in mice. nih.govnih.gov The mechanism investigated involved the inhibition of the Hedgehog signaling pathway, which is crucial for pancreatic cancer stem cells. nih.gov
Brain Metastases Preclinical Studies
Preclinical investigation into the efficacy of this compound (TSC) for intracranial tumors has primarily utilized glioma models, which, like brain metastases, are characterized by significant regions of hypoxia. wikipedia.org This hypoxia is a key factor in resistance to radiation therapy. wikipedia.orgnih.gov Research has focused on TSC's mechanism as a radiosensitizer by improving tumor oxygenation. nih.gov
In a study using a rat C6 glioma model, the administration of TSC was shown to transiently increase tissue oxygenation within the tumor. nih.gov Following intravenous infusion, tissue oxygenation measurements in the glioma tissue increased by as much as 60% above baseline levels. nih.gov This effect was observed between two and eight minutes after the infusion, after which the oxygenation levels returned to baseline. nih.gov No corresponding significant increase in oxygenation was noted in the healthy contralateral brain hemisphere, suggesting a targeted effect on the hypoxic tumor environment. nih.gov Another study using a glioblastoma model and oxygen-sensitive PET scans also concluded that TSC can upregulate hypoxic tissue oxygenation. researchgate.net This transient improvement in oxygen supply is proposed as a primary mechanism for overcoming hypoxia-induced radioresistance, a common challenge in treating aggressive intracranial tumors. nih.gov
Table 1: Effect of this compound on Tumor Oxygenation in a Rat Glioma Model
| Parameter | Observation | Time Frame | Location | Control Comparison |
| Tissue Oxygenation | Up to 60% increase above baseline nih.gov | 2 to 8 minutes post-infusion nih.gov | Brain tumor tissue nih.gov | No significant elevation in contralateral brain tissue or with saline control nih.gov |
Cardiovascular and Circulatory Research Applications
This compound has been investigated in preclinical models of hemorrhagic shock, where its primary proposed mechanism is the enhancement of oxygen diffusion through plasma to tissues. nih.govclinicaltrialsarena.com Studies in rat models have demonstrated that TSC administration can alleviate key pathophysiological consequences of severe blood loss. nih.govclinicaltrialsarena.com
A significant consequence of hemorrhagic shock is a decrease in whole-body oxygen consumption. biospace.com Preclinical studies have shown that TSC administration in hemorrhaged rats increases whole-body oxygen consumption rates. wikipedia.org This improvement in oxygen availability is believed to be central to its beneficial effects. wikipedia.org
Following the administration of TSC in rat models of hemorrhagic shock, researchers observed significant hemodynamic stabilization. This includes a rise in blood pressure, which is typically severely reduced after hemorrhage. nih.govclinicaltrialsarena.com Furthermore, TSC treatment leads to a reduction in elevated plasma lactate (B86563) levels, indicating a shift away from anaerobic metabolism as oxygen delivery to the tissues is restored. wikipedia.orgnih.gov
The systemic hypoxia and hypoperfusion characteristic of hemorrhagic shock often lead to cellular damage in vital organs. Preclinical evidence suggests that TSC can mitigate this end-organ damage. In hemorrhaged rats, treatment with TSC was found to lessen the extent of cellular damage in both the liver and kidneys. nih.govbiospace.com This protective effect was further evidenced by the prevention of an increase in liver transaminase enzymes, which are markers of hepatic injury, measured 24 hours after the hemorrhagic event. wikipedia.org
Table 2: Preclinical Effects of this compound in Hemorrhagic Shock Rat Models
| Parameter | Effect of TSC Administration | Associated Outcome |
| Systemic Oxygenation | Increases whole-body oxygen consumption wikipedia.org | Improved oxygen availability to tissues wikipedia.org |
| Hemodynamics | Raises blood pressure nih.govclinicaltrialsarena.com | Hemodynamic stabilization |
| Metabolism | Reduces elevated lactate levels wikipedia.orgnih.gov | Mitigation of acidosis |
| End-Organ Damage | Lessens cellular damage in liver and kidney nih.govbiospace.com | Prevention of increased liver enzymes wikipedia.org |
This compound has demonstrated cardioprotective effects in preclinical models of myocardial ischemia-reperfusion (I/R) injury, a condition characterized by damage that occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen.
Studies in rat models of myocardial I/R injury have shown that TSC treatment reduces the myocardial infarct size. nih.gov The administration of TSC also leads to a decrease in serum levels of lactate dehydrogenase (LDH) and creatine (B1669601) kinase (CK), both of which are biomarkers for cardiac muscle damage. nih.gov
The underlying mechanism for this cardioprotection involves the attenuation of oxidative stress and apoptosis. nih.govbiospace.com TSC was found to alleviate I/R-induced myocardial apoptosis, as evidenced by a reduced number of TUNEL-positive cells, decreased caspase-3 activity, a lower protein level of the pro-apoptotic factor Bax, and an increased level of the anti-apoptotic protein Bcl-2. nih.gov
This anti-apoptotic and anti-oxidative effect is mediated through the SIRT3/FOXO3a/SOD2 signaling pathway. nih.govbiospace.com TSC treatment was observed to increase the activity of SIRT3 and the protein levels of both SIRT3 and superoxide (B77818) dismutase 2 (SOD2), while diminishing the phosphorylation of FOXO3a. nih.gov The knockdown of SIRT3 blocked these protective effects, confirming the central role of this pathway in the cardioprotective action of TSC against I/R-induced injury. nih.gov
Table 3: Cardioprotective Mechanisms of this compound in Myocardial I/R Injury Models
| Effect | Mechanism/Marker | Result |
| Infarct Size Reduction | Decreased myocardial infarct size nih.gov | Preservation of cardiac tissue |
| Biomarker Reduction | Decreased serum LDH and CK activities nih.gov | Indication of reduced myocardial damage |
| Anti-Apoptosis | Reduced TUNEL positive cells, decreased caspase-3 and Bax, increased Bcl-2 nih.gov | Inhibition of programmed cell death |
| Oxidative Stress Attenuation | Activation of SIRT3/FOXO3a/SOD2 pathway nih.govbiospace.com | Enhanced cellular defense against oxidative damage |
Myocardial Ischemia-Reperfusion Injury Models
Reduction of Apoptosis and Mitochondrial Dysfunction
This compound has demonstrated significant anti-apoptotic effects in various preclinical models. In studies involving myocardial ischemia/reperfusion injury, TSC administration was found to relieve induced apoptosis in heart tissue. researchgate.net This was evidenced by a reduction in the number of TUNEL-positive cells, along with notable decreases in caspase-3 activity and Bax protein levels, and an increase in Bcl-2 protein levels. researchgate.net
Similarly, in a rat model of Parkinson's-like disease induced by bisphenol A, TSC treatment led to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and caspase-3. nih.gov In human embryonic kidney (HEK-293) cells exposed to myoglobin-induced cytotoxicity, a model for rhabdomyolysis-induced acute kidney injury, pretreatment with TSC reduced apoptosis markers, including the Bax/Bcl-2 ratio and cleaved caspase-3 levels. nih.govnih.gov Furthermore, in a model of contrast-induced nephropathy, TSC pretreatment of HEK-293 cells also resulted in a decrease in the Bax/Bcl-2 ratio and cleaved caspase-3. nih.gov
The protective effects of TSC appear to be linked to the preservation of mitochondrial function. Research has shown that TSC can attenuate mitochondrial dysfunction, which is a key factor in apoptosis. researchgate.net By stabilizing mitochondrial membrane potential, TSC may inhibit the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov
Table 1: Effect of this compound on Apoptosis Markers in Preclinical Models
| Model | Key Findings | Reference |
|---|---|---|
| Myocardial Ischemia/Reperfusion | Reduced TUNEL-positive cells, decreased caspase-3 activity and Bax levels, increased Bcl-2 levels. | researchgate.net |
| BPA-Induced Parkinson's-like Disease | Increased Bcl-2, decreased Bax and caspase-3. | nih.gov |
| Myoglobin-Induced Cytotoxicity (HEK-293 cells) | Decreased Bax/Bcl-2 ratio and cleaved caspase-3. | nih.govnih.gov |
| Contrast-Induced Nephropathy (HEK-293 cells) | Decreased Bax/Bcl-2 ratio and cleaved caspase-3. | nih.gov |
Investigation of Specific Signaling Pathway Involvement (e.g., SIRT3/FOXO3a/SOD2)
The protective mechanisms of this compound have been linked to the modulation of specific signaling pathways, notably the SIRT3/FOXO3a/SOD2 axis, which plays a crucial role in mitochondrial defense against oxidative stress. researcher.liferesearchgate.net
In a study on myocardial ischemia/reperfusion injury, TSC treatment was found to significantly increase the activity of SIRT3 and the protein levels of both SIRT3 and SOD2. researchgate.net It also diminished the phosphorylation of FOXO3a and attenuated the acetylation of both FOXO3a and SOD2. researchgate.net The knockdown of SIRT3 was shown to block the cardioprotective effects of TSC against oxidative stress, apoptosis, and mitochondrial dysfunction, indicating the critical role of this pathway. researchgate.net The SIRT3-FOXO3a-SOD2 pathway is recognized as an essential mitochondrial defense mechanism against reactive oxygen species (ROS). researchgate.net
Peripheral Artery Disease Models
This compound has been investigated for its potential therapeutic benefits in peripheral artery disease (PAD), a condition often characterized by hypoxia in the limbs. nih.govnih.gov The primary proposed mechanism of action for TSC is its ability to enhance the diffusion of oxygen from red blood cells to tissues. nih.govnih.gov
In a clinical study involving patients with PAD and intermittent claudication, the safety and a preliminary dose-response relationship of TSC were evaluated. nih.govnih.gov While this was a human study, it was based on positive results from animal models of ischemia and hypoxia. nih.govnih.gov The study demonstrated that TSC was safe and well-tolerated. nih.gov Furthermore, there were signals of benefit at higher doses, with improvements in peak walking time and patient-perceived walking distance. nih.gov These findings support the hypothesis that by improving tissue oxygenation, TSC can alleviate symptoms associated with PAD. nih.gov
Table 2: Clinical Investigation of this compound in Peripheral Artery Disease
| Study Design | Key Outcomes | Conclusion | Reference |
|---|---|---|---|
| Phase I/II, Dose-Escalation | Safe and well-tolerated at all tested doses. Signals of improved peak walking time and walking distance at higher doses. | Supports further investigation in a larger Phase II study to determine the optimal dose for long-term therapy. | nih.govnih.gov |
Renal Research Applications
Nephroprotective Effects in Induced Kidney Injury Models
This compound has demonstrated significant nephroprotective properties in various animal models of acute kidney injury (AKI). In a rat model of rhabdomyolysis-induced AKI, TSC administration led to the improvement of renal dysfunction and structural abnormalities. researcher.lifesemanticscholar.org
Similarly, in a rat model of colistin-induced nephrotoxicity, TSC co-administration with the antibiotic restored most of the alterations induced by colistin, including increased serum creatinine (B1669602) and BUN levels. nih.gov Histopathological examination revealed that TSC reduced inflammation, focal necrosis of tubular epithelial cells, protein cast formation, and acute tubular necrosis. nih.gov
Another study investigating contrast-induced nephropathy in rats found that TSC decreased histopathological damage in kidney tissue and lowered elevated biochemical factors such as serum blood urea (B33335) nitrogen and creatinine. researcher.lifenih.gov These findings highlight the potential of TSC in protecting the kidneys from various insults.
Modulation of Apoptotic and Autophagic Signaling in Renal Cells
The nephroprotective effects of this compound are, in part, attributed to its ability to modulate apoptotic and autophagic signaling pathways in renal cells. In a model of rhabdomyolysis-induced AKI, TSC treatment down-regulated apoptotic and autophagy markers in kidney tissue. researcher.lifesemanticscholar.org
In vitro studies using human embryonic kidney (HEK-293) cells have provided further insight into these mechanisms. In a model of colistin-induced cytotoxicity, TSC pretreatment significantly suppressed apoptosis and modulated autophagy. mums.ac.ir Specifically, TSC reduced the Bax/Bcl-2 ratio and levels of cleaved caspase-3, as well as the autophagy markers LC3 and Beclin-1. mums.ac.ir
Similarly, in HEK-293 cells exposed to myoglobin, TSC pretreatment condensed the levels of both apoptosis and autophagy markers. nih.govnih.gov In a separate study on contrast-induced cytotoxicity in HEK-293 cells, TSC was also found to decrease the levels of apoptosis and autophagy proteins. nih.gov
Anti-inflammatory and Anti-oxidative Properties within Renal Contexts
A key component of this compound's nephroprotective action is its potent anti-inflammatory and anti-oxidative properties. In a rat model of colistin-induced nephrotoxicity, TSC administration decreased levels of the pro-inflammatory cytokine IL-1β and the oxidative stress marker malondialdehyde (MDA), while increasing the levels of the antioxidant enzymes superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.gov
In a model of contrast-induced nephropathy, TSC was shown to reduce oxidative stress and levels of the inflammatory marker TNF-α. researcher.lifenih.gov Furthermore, in rhabdomyolysis-induced AKI, TSC administration resulted in a reduction in oxidative stress markers in the kidney. researcher.life These findings consistently demonstrate that by combating inflammation and oxidative stress, TSC can mitigate renal damage in various injury models.
Table 3: Summary of this compound's Effects in Renal Models
| Model | Key Anti-inflammatory and Anti-oxidative Findings | Reference |
|---|---|---|
| Colistin-Induced Nephrotoxicity | Decreased IL-1β and MDA; Increased SOD, CAT, and GSH. | nih.gov |
| Contrast-Induced Nephropathy | Reduced oxidative stress and TNF-α. | researcher.lifenih.gov |
| Rhabdomyolysis-Induced AKI | Reduction in renal oxidative stress markers. | researcher.life |
Pulmonary Research Applications
This compound (TSC) has been investigated for its potential therapeutic benefits in various pulmonary conditions, primarily due to its proposed mechanism of enhancing oxygen diffusion. nih.gov Research suggests that TSC may be beneficial in treating respiratory insufficiencies by increasing the diffusion rate of oxygen through plasma, a mechanism that is not specific to a single symptom but rather addresses general hypoxemia. nih.gov
Acute Lung Injury Models
The efficacy of this compound has been evaluated in preclinical models of acute lung injury (ALI). In a rat model using oleic acid to induce ALI, TSC was studied to determine its capacity to increase arterial PO2. nih.gov Another significant area of research has been in high-altitude acute lung injury (HALI), a pulmonary issue characterized by hypoxia-induced inflammatory responses, oxidative stress, and cellular apoptosis. mdpi.comresearchgate.net
In a study on HALI in rats, TSC demonstrated a capacity to ameliorate lung histopathological damage and suppress systemic inflammation and oxidative stress. mdpi.comresearchgate.net The administration of TSC in HALI rat models led to a reduction in elevated levels of white blood cells (WBC), red blood cells (RBC), hemoglobin (HGB), hematocrit (HCT), platelets (PLT), lymphocytes (LYMPH), and neutrophils (NEUT). mdpi.com Furthermore, in vitro studies using human pulmonary microvascular endothelial cells (HPMECs) subjected to hypoxia showed that TSC could mitigate injury by reducing inflammatory cytokines and oxidative stress. mdpi.comnih.gov The compound was found to alleviate high-altitude hypoxia-induced lung injury by inhibiting the EGFR/PI3K/AKT/NF-κB signaling pathway. mdpi.comresearcher.life
Effects of this compound on Hematological Parameters in a High-Altitude Acute Lung Injury (HALI) Rat Model
| Parameter | Effect of HALI (Model Group vs. Control) | Effect of TSC Treatment (TSC Group vs. Model Group) |
|---|---|---|
| White Blood Cells (WBC) | Significant Increase | Reduced Concentration |
| Red Blood Cells (RBC) | Significant Increase | Reduced Concentration |
| Hemoglobin (HGB) | Significant Increase | Reduced Concentration |
| Hematocrit (HCT) | Significant Increase | Reduced Concentration |
| Platelets (PLT) | Significant Increase | Reduced Concentration |
| Lymphocytes (LYMPH) | Significant Increase | Reduced Concentration |
| Neutrophils (NEUT) | Significant Increase | Reduced Concentration |
Aging and Cellular Bioenergetics Research
This compound and its parent compound, crocetin, have been explored for their effects on aging and cellular bioenergetics, with a focus on improving cellular energy levels in aged subjects. nih.gov
Restoration of Mitochondrial Function and Cellular Energy States
Preclinical research indicates that crocetin can improve the energy state of cells. nih.gov In studies involving aged primary astrocytes, treatment with crocetin led to an improved mitochondrial membrane potential. nih.gov Similarly, in models of hypoxia-induced injury in human pulmonary microvascular endothelial cells (HPMECs), TSC treatment was shown to significantly restore mitochondrial membrane potential in a dose-dependent manner. mdpi.comnih.gov This suggests that TSC may alleviate hypoxia-induced cell damage by maintaining the stability of the mitochondrial membrane potential. mdpi.comnih.gov
Regulation of Oxidative Phosphorylation Pathways
Transcriptomic analysis of the hippocampi from aged mice treated with crocetin revealed an enhancement of brain energy levels. nih.gov This was caused by the upregulation of genes associated with oxidative phosphorylation (OXPHOS), with their expression levels approaching those seen in young mice. nih.gov This finding suggests that compounds like crocetin can delay aging by restoring the normal energy state of the cell through the modulation of OXPHOS pathways. nih.gov
Attenuation of Oxidative Stress in Aged Biological Systems
A key concern with increasing mitochondrial activity is the potential for a concurrent increase in oxidative stress. However, research has shown that long-term treatment with crocetin did not lead to an increase in oxidative stress. nih.gov Analysis of reactive oxygen species (ROS) in primary astrocytes after chronic treatment with crocetin showed no increase in intracellular or mitochondrial ROS levels. nih.gov In other models, TSC has demonstrated the ability to suppress oxidative stress. mdpi.comresearchgate.net For instance, in HALI rats, TSC effectively suppressed systemic oxidative stress. mdpi.comresearchgate.net In vitro, it attenuated the accumulation of ROS induced by hypoxia in HPMECs. mdpi.comnih.gov The antioxidant effects of TSC have also been noted in models of myoglobin-induced cytotoxicity, where it reduced ROS production. nih.govresearchgate.netnih.gov
Summary of this compound's Effects on Oxidative Stress Markers
| Model System | Key Findings | Reference |
|---|---|---|
| Aged Primary Astrocytes (Crocetin) | No increase in intracellular or mitochondrial ROS after chronic treatment. | nih.gov |
| High-Altitude Acute Lung Injury (HALI) Rat Model | Suppressed systemic inflammation and oxidative stress. | mdpi.comresearchgate.net |
| Hypoxia-induced Human Pulmonary Microvascular Endothelial Cells (HPMECs) | Attenuated hypoxia-induced ROS accumulation. | mdpi.comnih.gov |
| Myoglobin-induced Cytotoxicity in HEK-293 Cells | Reduced ROS production caused by myoglobin. | nih.govresearchgate.netnih.gov |
Modulation of Hypoxia-Inducible Factors (HIF1α) Expression
Hypoxia-inducible factor-1 alpha (HIF-1α) is a key protein in the cellular response to low oxygen. researchgate.net Research on primary astrocytes under hypoxic conditions demonstrated significantly high levels of HIF1α. nih.gov Treatment with crocetin was found to significantly decrease the expression of HIF1α under both hypoxic and normoxic conditions. nih.gov This indicates that crocetin helps to facilitate the normal availability of oxygen to cells, thereby protecting them from oxidative stress. nih.gov In a different model involving glioblastoma in rats, tumors exhibited hypoxia, and immunoblot analysis confirmed the expression of HIF-1α. researchgate.net Infusion of TSC resulted in a 31% decrease in the hypoxic volume within the tumors, suggesting that TSC lessens intratumoral hypoxia. researchgate.net
Future Directions and Emerging Research Avenues for Trans Sodium Crocetinate
Exploration of Additional Therapeutic Indications and Hypoxic Conditions
The fundamental mechanism of TSC, improving oxygen diffusion, suggests its utility in a wide range of pathological conditions characterized by hypoxia. Researchers are actively exploring its application beyond its initial focus on oncology.
Preclinical studies have indicated a potential neuroprotective role for TSC. In a rat model of Parkinson's-like disease induced by bisphenol A (BPA), TSC was found to ameliorate symptoms by suppressing oxidative stress and reducing the expression of α-synuclein, a protein implicated in the disease's pathology nih.gov. Furthermore, its ability to increase the degradation of amyloid-beta in monocytes suggests a potential therapeutic avenue for Alzheimer's disease nih.gov.
The compound's efficacy in mitigating hypoxic conditions is also being investigated in acute and critical care settings. Studies in animal models of acute lung injury and high-altitude acute lung injury (HALI) have shown that TSC can alleviate lung damage, reduce inflammation, and improve oxygenation nih.govmdpi.comnih.gov. A Phase I/II clinical trial has also explored the use of TSC to improve oxygenation in patients with hypoxemia due to SARS-CoV-2 infection clinicaltrials.govmedrxiv.org. Another area of significant interest is stroke. Preclinical rodent models have demonstrated that TSC can reduce infarct volume and improve outcomes in both ischemic and hemorrhagic stroke nih.gov. A Phase II clinical trial has been designed to assess the efficacy and safety of TSC when administered to acute stroke patients in an ambulance, highlighting its potential as an early intervention therapy veeva.comneurologylive.com.
| Therapeutic Area | Condition | Key Research Findings | Stage of Research |
|---|---|---|---|
| Neurodegenerative Diseases | Parkinson's-like Disease | Ameliorates symptoms in rat models by suppressing oxidative stress and reducing α-synuclein expression. nih.gov | Preclinical |
| Neurodegenerative Diseases | Alzheimer's Disease | Can increase the degradation of amyloid-beta in human monocytes. nih.gov | Preclinical |
| Respiratory Conditions | Acute Lung Injury / ARDS | Reduces lung damage and improves oxygenation in animal models. nih.govmdpi.com Investigated for COVID-19-related hypoxemia. clinicaltrials.govmedrxiv.org | Preclinical / Phase I/II |
| Neurology / Critical Care | Ischemic & Hemorrhagic Stroke | Reduces infarct volume and improves outcomes in rodent models. nih.gov A Phase II trial is planned for early, in-ambulance administration. veeva.comneurologylive.com | Preclinical / Phase II (Planned) |
| Critical Care | Hemorrhagic Shock | Originally developed to increase survival by improving oxygen consumption. researcher.lifenih.gov | Preclinical / Early Clinical |
Investigation of Synergistic Therapeutic Combinations
A key area of ongoing research is the potential for TSC to act synergistically with other therapeutic modalities, particularly in oncology. By alleviating tumor hypoxia, which is a known factor in resistance to both radiation and chemotherapy, TSC can enhance the efficacy of these standard treatments.
A significant body of research has focused on the combination of TSC with standard-of-care treatment for glioblastoma multiforme (GBM), an aggressive brain cancer. A Phase I/II clinical trial evaluated the addition of TSC to a regimen of radiation therapy and the chemotherapeutic agent temozolomide (B1682018) (TMZ) nih.govnih.govresearchgate.net. The results suggested that this combination is beneficial, with a 2-year survival rate of 36% for patients receiving the full dose of TSC, compared to historical survival values of 27% to 30% for the standard of care alone nih.govresearchgate.net. The study also noted that the treatment was well-tolerated nih.govnih.gov. These findings strongly support the role of TSC as a chemosensitizer and radiosensitizer. Future research will likely explore combinations with other cytotoxic agents, targeted therapies, and potentially immunotherapies, where overcoming hypoxia could enhance immune cell function within the tumor microenvironment.
| Treatment Arm | Key Outcome | Result | Reference |
|---|---|---|---|
| TSC + Radiation Therapy + Temozolomide | 2-Year Overall Survival (Full-Dose TSC) | 36% | nih.govresearchgate.net |
| Historical Control (Radiation + Temozolomide) | 2-Year Overall Survival | 27% - 30% | nih.govresearchgate.net |
| TSC + Radiation Therapy + Temozolomide | 12-Month Overall Survival (Full-Dose TSC) | 70% | nih.gov |
| Historical Control (Stupp 2005 Trial) | 12-Month Overall Survival | 61% | nih.gov |
| TSC + Radiation Therapy + Temozolomide | Tumor Response (12 Months) | 46% of patients showed decreased or zero tumor volume. | nih.gov |
Continued Refinement of Mechanistic Understanding
The primary mechanism of action of TSC is understood to be its ability to increase the diffusion coefficient of oxygen in aqueous solutions like blood plasma nih.govnih.gov. It achieves this by altering the structure of water, causing the formation of additional hydrogen bonds nih.gov. This physical, rather than biochemical, mechanism allows more efficient oxygen transport from red blood cells to tissues. Molecular simulations suggest that this enhanced diffusivity occurs specifically in the ordered water regions created by the compound nih.gov.
However, emerging research suggests that TSC's effects may not be limited to this physical mechanism alone. In the context of high-altitude acute lung injury, studies have indicated that TSC may modulate the EGFR/PI3K/AKT/NF-κB signaling pathway nih.gov. This pathway is crucial in regulating inflammation, cell survival, and proliferation. By inhibiting this axis, TSC was shown to attenuate inflammatory responses and oxidative stress in lung tissue nih.gov. Further investigation is needed to determine if this pathway modulation is a direct effect of TSC or a downstream consequence of improved oxygenation. Elucidating these and potentially other molecular mechanisms will be critical for identifying new therapeutic targets and optimizing clinical applications. There is also ongoing research into how TSC might affect mitochondrial respiration, a key process in cellular oxygen utilization, although some studies have shown no direct effect on maximal oxygen uptake in skeletal muscle under certain conditions nih.govmdpi.com.
Development of Novel Research Methodologies and Analytical Techniques
Advancing the clinical development of TSC necessitates the parallel development of sophisticated research and analytical methodologies. The transition from preclinical to clinical use requires robust processes for drug formulation, stability testing, and chemical characterization to meet regulatory standards dtic.mil. Research has focused on creating formulations that ensure the required solubility, stability, and pH for therapeutic use dtic.mil.
As a carotenoid derivative, the analysis of TSC in biological matrices presents specific challenges. The development of sensitive and specific analytical techniques is crucial for detailed pharmacokinetic and pharmacodynamic modeling. While high-performance liquid chromatography (HPLC) is considered the gold standard for carotenoid analysis, newer techniques are being explored for enhanced efficiency and sustainability mdpi.comnih.gov. These include ultra-high-performance liquid chromatography (UHPLC), supercritical fluid chromatography (SFC), and various mass spectrometry (MS) applications mdpi.comresearchgate.net. These advanced methods can provide more precise quantification of TSC and its metabolites, leading to a better understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the development of pharmacokinetic/pharmacodynamic (PK/PD) models will be instrumental in optimizing dosing strategies for different indications and patient populations nih.govfrontiersin.org.
Long-term Outcome Studies and Real-world Evidence Generation
While early-phase clinical trials have provided promising data on the safety and efficacy of TSC, a comprehensive understanding of its long-term impact requires dedicated outcome studies and the generation of real-world evidence.
The Phase I/II trial in glioblastoma followed patients for up to three years, providing initial long-term survival data clinicaltrialconnect.com. The 2-year survival rate of 36% in the full-dose TSC group is a key long-term outcome from this study nih.govresearchgate.net. Similarly, the planned Phase II trial for acute stroke includes a 90-day follow-up to assess functional outcomes, representing a crucial medium-term endpoint veeva.com.
Q & A
Q. What experimental models are commonly used to investigate TSC’s oxygen diffusion-enhancing mechanism?
TSC’s ability to enhance oxygen diffusion has been studied in both in vitro (e.g., aqueous solutions, hemoglobin solutions) and in vivo models. Preclinical studies often use rodent models of hypoxemia, hemorrhagic shock, or ischemia-reperfusion injury. For example, rat models of lethal hypoxemia demonstrated prolonged survival with TSC administration . Methodologically, researchers measure tissue oxygenation via transcutaneous oximetry or microelectrode sensors, while in vitro studies employ diffusion chambers to quantify oxygen flux .
Q. How should researchers formulate hypotheses for TSC’s therapeutic potential in hypoxia-related diseases?
Hypotheses should integrate prior findings on TSC’s physicochemical properties (e.g., its amphiphilic structure enhancing oxygen solubility) and disease-specific pathophysiology. For instance, in glioblastoma, TSC’s radiosensitizing effects are hypothesized based on its capacity to oxygenate hypoxic tumor regions, thereby improving radiation efficacy . A structured approach includes:
Q. What methodologies are recommended for assessing TSC’s impact on oxidative stress in ischemia-reperfusion models?
Key techniques include:
- Biochemical assays : Measure reactive oxygen species (ROS) levels (e.g., dichlorofluorescein fluorescence) and antioxidant enzyme activity (e.g., SOD2 via ELISA).
- Molecular pathways : Use Western blotting or qPCR to analyze SIRT3/FOXO3a/SOD2 signaling, a pathway implicated in TSC’s cardioprotective effects .
- Histopathology : Evaluate tissue apoptosis (TUNEL staining) and mitochondrial integrity (electron microscopy) .
Advanced Research Questions
Q. How can contradictory results between preclinical and clinical studies of TSC be systematically analyzed?
Discrepancies, such as robust preclinical efficacy in stroke models vs. mixed Phase 3 clinical outcomes, require:
- Study design scrutiny : Compare dosing regimens (e.g., single vs. repeated administration), endpoints (e.g., survival vs. functional recovery), and patient stratification (e.g., comorbidities in human trials vs. controlled animal models) .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Assess interspecies differences in TSC metabolism or tissue penetration .
- Meta-analysis : Pool data from multiple trials to identify trends obscured by small sample sizes .
Q. What strategies optimize TSC dosing in combinatorial therapies (e.g., with radiation or chemotherapy)?
Methodological considerations include:
- Synergy testing : Use isobolographic analysis to determine additive vs. synergistic effects with temozolomide or radiation .
- Temporal dosing : Preclinical glioblastoma studies suggest administering TSC 30–60 minutes before radiation to maximize tumor oxygenation .
- Adaptive trial designs : Incorporate real-time oxygenation biomarkers (e.g., MRI-based hypoxia imaging) to personalize dosing in clinical settings .
Q. How can researchers address variability in TSC’s efficacy across different ischemic injury models?
Variability (e.g., myocardial vs. cerebral ischemia) may stem from tissue-specific oxygen demand or vascular architecture. Approaches include:
- Comparative studies : Directly contrast TSC’s effects in multiple injury models under standardized conditions .
- Mechanistic dissection : Use conditional knockout models (e.g., SIRT3−/− mice) to isolate pathway-specific contributions .
- Computational modeling : Predict oxygen diffusion gradients in heterogeneous tissues to refine dosing .
Methodological Guidance for Data Interpretation
Q. What criteria should be used to evaluate the quality of TSC clinical trial data?
Critical appraisal should assess:
- Randomization/blinding : Reduces bias in Phase 2/3 trials (e.g., NCT04808622 ).
- Endpoint validity : Survival, oxygenation biomarkers, or functional outcomes must align with the study’s hypothesis .
- Statistical power : Small sample sizes in early-phase trials may underdetect efficacy .
Q. How can researchers ensure reproducibility in TSC preclinical studies?
Best practices include:
- Detailed protocols : Publish full methods for TSC preparation (e.g., solubility in saline), dosing routes, and anesthesia (affects hemodynamics) .
- Open data sharing : Deposit raw oxygenation datasets in repositories for independent validation .
- Replication across labs : Multi-center preclinical trials mitigate lab-specific artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
